![molecular formula C21H22N2O2 B3821043 1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B3821043.png)
1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione
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Overview
Description
The compound “1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione” is a complex organic molecule that contains a piperidine ring and an indole ring . Piperidine is a common structure in many pharmaceuticals and has a wide range of therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both the piperidine and indole rings . The piperidine ring is a six-membered ring with one nitrogen atom, while the indole structure is a fused ring system containing a benzene ring and a pyrrole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives are known to participate in a variety of chemical reactions, including condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its piperidine and indole structures. For example, it might have a relatively high boiling point and be solid at room temperature .
Scientific Research Applications
Neuropharmacological Research
This compound exhibits properties that make it valuable in the study of neuropharmacology. It can act as a monoamine releasing agent, influencing neurotransmitters like dopamine, serotonin, and norepinephrine . This makes it a candidate for researching the treatment of neurological disorders such as depression, anxiety, and Parkinson’s disease.
Development of Antipsychotic Medication
Due to its structural similarity to known antipsychotic drugs, this compound could be used in the development of new antipsychotic medications. Its potential NMDA antagonist pharmacology could help in treating psychosis and preventing brain damage .
Synthesis of Heterocyclic Compounds
As a heterocyclic building block, this compound can be used in the synthesis of various heterocyclic compounds. These compounds have applications ranging from pharmaceuticals to materials science .
Research on Monoamine Oxidase Inhibitors (MAOIs)
The compound may function as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A . This application is significant in the research for treatments of mood and anxiety disorders.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a piperidine nucleus, have been found to exhibit a wide variety of biological activities .
Mode of Action
It is known that the piperidine nucleus, which is a part of this compound, plays a significant role in the field of drug discovery . The piperidine ring can interact with various targets, leading to different therapeutic effects .
Biochemical Pathways
Compounds with a similar structure have been found to impact a variety of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Compounds with a similar structure have been found to exhibit a wide variety of biological activities .
Future Directions
properties
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20-18-8-4-5-9-19(18)23(21(20)25)15-22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDHIBNKOMBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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